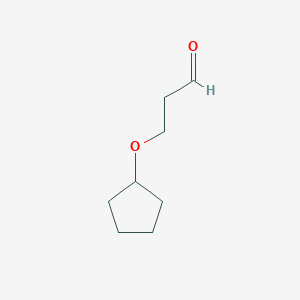

3-(Cyclopentyloxy)propanal

Description

Molecular Identification and Nomenclature Conventions

Accurate identification of chemical compounds is fundamental in research and development. For 3-(Cyclopentyloxy)propanal, a set of standardized identifiers and naming conventions are used globally to ensure unambiguous communication among scientists.

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the registry number 1339379-84-8 to this compound. bldpharm.combiomall.insigmaaldrich.comsigmaaldrich.comchemenu.com This unique numerical identifier is specific to this compound, allowing for its precise identification in databases and scientific literature.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . sigmaaldrich.comsigmaaldrich.comchemenu.com This name explicitly describes the molecular structure, indicating a three-carbon aldehyde chain (propanal) substituted with a cyclopentyloxy group at the third carbon.

Molecular Formula

The molecular formula for this compound is C8H14O2 . bldpharm.combiomall.inchemenu.com This formula quantifies the number of atoms of each element present in one molecule of the compound.

SMILES and InChI Descriptors

For computational and database purposes, the structure of this compound is represented by the following descriptors:

SMILES (Simplified Molecular Input Line Entry System): O=CCCOC1CCCC1 bldpharm.com

InChI (International Chemical Identifier): 1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 sigmaaldrich.comsigmaaldrich.com

InChI Key: NWSNCUXTRHLVRO-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

These machine-readable strings provide a detailed and unique representation of the compound's topology and stereochemistry.

| Identifier | Value |

| CAS Registry Number | 1339379-84-8 bldpharm.combiomall.insigmaaldrich.comsigmaaldrich.comchemenu.com |

| IUPAC Name | This compound sigmaaldrich.comsigmaaldrich.comchemenu.com |

| Molecular Formula | C8H14O2 bldpharm.combiomall.inchemenu.com |

| SMILES | O=CCCOC1CCCC1 bldpharm.com |

| InChI | 1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 sigmaaldrich.comsigmaaldrich.com |

| InChI Key | NWSNCUXTRHLVRO-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

Structural Features and Functional Group Analysis

The chemical behavior and potential applications of this compound are dictated by its distinct structural features, which include an aldehyde functional group and a cyclopentyloxy ether moiety.

Propanal Aldehyde Functional Group

The propanal aldehyde functional group is a key feature of this compound. This group consists of a carbonyl center (a carbon atom double-bonded to an oxygen atom) bonded to a hydrogen atom and the rest of the carbon chain. The aldehyde group is located at the terminus of the three-carbon chain. Aldehydes are known for their reactivity, particularly in nucleophilic addition reactions. The carbonyl carbon is electrophilic, making it a target for nucleophiles. This reactivity allows for the transformation of the aldehyde into a variety of other functional groups, which is a critical aspect of its utility in multi-step syntheses.

Significance in Organic Chemistry and Intermediacy in Complex Syntheses

While specific, in-depth research on this compound is limited, its structural motifs are present in intermediates used for the synthesis of more complex molecules, particularly in the pharmaceutical field. For instance, compounds containing a cyclopentyloxy group are mentioned in the synthesis of β-adrenoceptor partial agonists and phosphodiesterase 4 (PDE4) inhibitors. nih.govacs.org

The aldehyde functional group is a versatile handle for a variety of chemical transformations. For example, aldehydes can be oxidized to carboxylic acids or reduced to alcohols. They can also participate in carbon-carbon bond-forming reactions, such as the Wittig reaction or aldol (B89426) condensations. These transformations are fundamental in the construction of the carbon skeletons of complex target molecules.

In the context of medicinal chemistry, the cyclopentyloxy group can influence the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability. The inclusion of such a group can be a strategic element in the design of new therapeutic agents. For example, a related compound, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, has been used as a starting material in the synthesis of Rolipram, a selective PDE4 inhibitor. mdpi.com This highlights the role of the cyclopentyloxy moiety in building blocks for pharmacologically active compounds.

Although direct research findings on this compound are not widely reported, its structure strongly suggests its potential as a valuable intermediate for chemists engaged in the synthesis of complex organic molecules.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(cyclopentyloxy)-4-methoxybenzaldehyde |

| Rolipram |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSNCUXTRHLVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopentyloxy Propanal

Retrosynthetic Strategies for the Cyclopentyloxypropanal Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(Cyclopentyloxy)propanal, the primary disconnections involve the ether linkage and the aldehyde functionality.

Two logical retrosynthetic pathways are:

Functional Group Interconversion (FGI) followed by C-O Disconnection: The aldehyde is identified as being accessible from the oxidation of a primary alcohol. This leads to the precursor, 3-(cyclopentyloxy)propan-1-ol. The ether bond in this alcohol can then be disconnected. This disconnection points to cyclopentanol and a three-carbon electrophile (like 3-chloropropan-1-ol or allyl bromide) as starting materials. This is often the most practical and common approach.

C-O Disconnection followed by Functional Group Interconversion (FGI): The ether bond is disconnected first, leading to a cyclopentyl cation (or equivalent) and a 3-hydroxypropanal anion synthon, or a cyclopentoxide anion and a 3-halopropanal synthon. The latter is more synthetically viable and aligns with the Williamson ether synthesis. The 3-halopropanal can be derived from acrolein or propan-1,3-diol.

These strategies highlight two key stages in the synthesis: the formation of the ether bond and the establishment of the aldehyde group.

Formation of the Cyclopentyloxy Ether Linkage

The ether linkage is a central feature of the molecule. Its formation can be approached from two main perspectives, focusing on which component acts as the nucleophile.

Alkoxylation Reactions Utilizing Cyclopentanol as a Nucleophile

The most direct method for forming the ether bond is the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this case, cyclopentanol is deprotonated by a strong base, such as sodium hydride (NaH), to form the nucleophilic sodium cyclopentoxide. libretexts.org This alkoxide then displaces a leaving group from a suitable three-carbon electrophile.

Common electrophiles and reaction conditions include:

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| Cyclopentanol | Allyl Bromide | NaH | THF | 0°C to reflux | Allyl cyclopentyl ether |

| Cyclopentanol | 3-Chloropropan-1-ol | NaH | DMF | Room Temp | 3-(Cyclopentyloxy)propan-1-ol |

| Cyclopentanol | Acrolein (via Michael Addition) | NaH | THF | 0°C | This compound |

This is an interactive data table. Click on the headers to sort.

The reaction with allyl bromide yields an intermediate, allyl cyclopentyl ether, which would require a subsequent step (e.g., ozonolysis or hydroboration-oxidation followed by oxidation) to generate the propanal moiety. The direct reaction with 3-chloropropan-1-ol yields the immediate precursor for the final oxidation step. A conjugate addition to acrolein is also a feasible route, directly forming the target molecule, although it can be prone to polymerization of the acrolein.

Etherification Approaches from Propanol Derivatives

While less common for this specific target, it is theoretically possible to form the ether by using a propanol derivative as the nucleophile and a cyclopentyl derivative as the electrophile. For instance, the sodium salt of propane-1,3-diol could react with a cyclopentyl halide or tosylate. This approach is generally less efficient due to the potential for competing reactions and the lower reactivity of secondary halides like bromocyclopentane in SN2 reactions. masterorganicchemistry.com

A more specialized approach is the acid-catalyzed condensation of an alcohol with another alcohol, though this is typically only efficient for synthesizing symmetrical ethers. libretexts.org Another modern method involves the alkoxymercuration-demercuration of an alkene (in this case, cyclopropene, which is impractical) with an alcohol. libretexts.org

Construction of the Propanal Aldehyde Moiety

The final step in many synthetic routes to this compound is the formation of the aldehyde group. This is typically achieved either by oxidizing the corresponding primary alcohol or by reducing a carboxylic acid derivative.

Oxidation of Primary Alcohols (e.g., 3-(Cyclopentyloxy)propan-1-ol)

The oxidation of the primary alcohol, 3-(cyclopentyloxy)propan-1-ol, to the aldehyde is a common and effective strategy. nih.gov Care must be taken to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemguide.co.ukyoutube.com

Several reagents are suitable for this transformation:

| Oxidizing Agent | Solvent | Typical Conditions | Notes |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | A reliable and widely used reagent for this conversion. |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Known for mild conditions and high yields. |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | -78 °C to Room Temp | Effective but requires cryogenic temperatures and careful handling. |

| Chromic acid (H₂CrO₄) | Acetone | 0 °C | Known as the Jones oxidation; can lead to over-oxidation if not controlled. doubtnut.com |

This is an interactive data table. Click on the headers to sort.

The choice of reagent depends on the scale of the reaction, the presence of other sensitive functional groups, and desired yield. For this particular substrate, PCC or DMP are generally preferred for their selectivity and operational simplicity.

Reduction of Carboxylic Acid Derivatives (e.g., nitriles, esters) to Aldehydes

An alternative route involves the partial reduction of a carboxylic acid derivative, such as an ester or nitrile, that already contains the cyclopentyloxy group. For example, 3-(cyclopentyloxy)propanoic acid could be esterified and then reduced.

Key reducing agents for this transformation include:

| Substrate | Reducing Agent | Solvent | Conditions |

| Methyl 3-(cyclopentyloxy)propanoate | Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF | -78 °C |

| 3-(Cyclopentyloxy)propanoyl chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | THF | -78 °C |

| 3-(Cyclopentyloxy)propanenitrile | Diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup | Toluene | -78 °C to Room Temp |

This is an interactive data table. Click on the headers to sort.

This approach requires the initial synthesis of the corresponding carboxylic acid derivative, which can be achieved by reacting sodium cyclopentoxide with a suitable three-carbon synthon like ethyl 3-bromopropanoate.

Multi-Component Coupling and Sequential Reactions

The synthesis of this compound can be approached through strategies that assemble the molecule from simpler precursors. These methods can involve either the simultaneous combination of multiple components or a stepwise, sequential construction.

Integration of Cyclopentyloxy and Propanal Units in Precursor Syntheses

A primary challenge in the synthesis of this compound is the effective and selective formation of the ether linkage between the cyclopentyl and propyl groups, followed by the introduction or unmasking of the aldehyde functionality.

One plausible and widely used method for forming the ether bond is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, this could involve the reaction of cyclopentoxide with a 3-halopropanal precursor or a protected form thereof. The reaction proceeds via an SN2 mechanism, making primary halides the preferred substrates to avoid elimination side reactions. For instance, sodium cyclopentoxide could be reacted with 3-chloropropanal dimethyl acetal, followed by acidic hydrolysis to deprotect the aldehyde and yield the final product.

Alternatively, a sequential approach could begin with the conjugate addition of cyclopentanol to an α,β-unsaturated aldehyde like acrolein. This Michael addition would directly form the this compound structure. This reaction is often catalyzed by an acid or a base.

Another sequential strategy involves the hydroformylation of cyclopentyl vinyl ether. Hydroformylation, also known as oxo synthesis, introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The regioselectivity of this reaction is crucial, as the addition of the formyl group to the terminal carbon of the vinyl group would yield the desired this compound.

While direct multi-component reactions for the synthesis of simple β-alkoxy aldehydes are not extensively documented in the literature, it is conceivable to design a three-component reaction involving a cyclopentyl-containing species, a three-carbon synthon, and an oxygen source, though this would represent a novel synthetic approach.

Advanced Synthetic Techniques Relevant to Analogs

Modern synthetic methodologies offer opportunities for more efficient and scalable production of this compound and its analogs. Continuous flow synthesis, in particular, presents several advantages over traditional batch processing.

Continuous Flow Synthesis Methods

Continuous flow synthesis involves the continuous pumping of reagents through a reactor where the reaction occurs. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

For the synthesis of analogs of this compound, continuous flow methods can be applied to the key bond-forming reactions. For example, a continuous flow Williamson ether synthesis could be developed by passing a stream of the alkoxide and the alkyl halide through a heated microreactor. This would enable rapid optimization of reaction conditions and facilitate scale-up.

Similarly, continuous flow hydroformylation has been a subject of significant research. The use of supported catalysts in packed-bed reactors within a continuous flow system allows for easy separation of the catalyst from the product stream, simplifying purification and enabling catalyst recycling. This approach could be applied to the hydroformylation of various vinyl ethers to produce a library of 3-alkoxypropanal analogs. The precise temperature and pressure control in a flow reactor can also enhance the regioselectivity of the hydroformylation reaction.

Furthermore, other transformations relevant to the synthesis, such as oxidation of a corresponding alcohol (3-(cyclopentyloxy)propan-1-ol) to the aldehyde, can also be efficiently performed in a continuous flow setup, often using immobilized reagents to simplify downstream processing.

Chemical Reactivity and Transformation Pathways of 3 Cyclopentyloxy Propanal

Transformations of the Aldehyde Functional Group

The aldehyde functional group in 3-(Cyclopentyloxy)propanal is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. wikipedia.org This inherent reactivity allows for transformations into a variety of other functional groups and carbon skeletons.

Reduction Reactions (to primary alcohols, e.g., 3-(Cyclopentyloxy)propan-1-ol)

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 3-(Cyclopentyloxy)propan-1-ol. sigmaaldrich.comscbt.com This transformation involves the addition of two hydrogen atoms across the carbonyl double bond. A variety of reducing agents can accomplish this conversion, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most common. Sodium borohydride is a milder, more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, which effectively reduces aldehydes and ketones without affecting less reactive groups like esters or the ether linkage. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

| Reagent | Solvent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | 3-(Cyclopentyloxy)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 °C to Room Temp., then H₂O workup | 3-(Cyclopentyloxy)propan-1-ol |

| Catalytic Hydrogenation (H₂/catalyst) | Ethanol | Elevated Pressure/Temp. | 3-(Cyclopentyloxy)propan-1-ol |

Oxidation Reactions (to carboxylic acids, e.g., 3-(Cyclopentyloxy)propanoic acid)

Oxidation of the aldehyde group in this compound affords the corresponding carboxylic acid, 3-(Cyclopentyloxy)propanoic acid. Aldehydes are particularly susceptible to oxidation. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Jones reagent (CrO₃ in acetone/sulfuric acid). The choice of reagent can be critical to avoid unwanted side reactions, particularly cleavage of the ether linkage which can occur under strongly acidic and oxidative conditions.

| Reagent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 3-(Cyclopentyloxy)propanoic acid |

| Chromic Acid (H₂CrO₄) | Aqueous acid | 3-(Cyclopentyloxy)propanoic acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | 3-(Cyclopentyloxy)propanoic acid |

Nucleophilic Addition Reactions (e.g., Grignard Reagents, Wittig Reactions, Aldol (B89426) Condensations)

Nucleophilic addition is a cornerstone of aldehyde chemistry. wikipedia.org The partially positive carbonyl carbon of this compound readily reacts with a wide range of nucleophiles.

Grignard Reagents: The reaction of this compound with a Grignard reagent (R-MgX) is a powerful method for forming new carbon-carbon bonds. The organomagnesium compound acts as a potent carbon nucleophile, attacking the carbonyl carbon to form a magnesium alkoxide intermediate. askfilo.comyoutube.com Subsequent protonation with a weak acid (e.g., aqueous NH₄Cl) yields a secondary alcohol. masterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would produce 1-(cyclopentyloxy)butan-2-ol. quora.com

Wittig Reactions: The Wittig reaction converts aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). libretexts.orgmasterorganicchemistry.com This reaction is highly versatile for creating carbon-carbon double bonds at a specific location. The stereochemical outcome (E or Z alkene) depends on the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org Unstabilized ylides (where R is an alkyl group) typically yield Z-alkenes, while stabilized ylides (where R is an electron-withdrawing group like an ester) predominantly form E-alkenes. organic-chemistry.orgcommonorganicchemistry.com For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-(cyclopentyloxy)but-3-ene.

Aldol Condensations: Aldehydes possessing α-hydrogens, such as this compound, can undergo base- or acid-catalyzed aldol reactions. youtube.com In the presence of a base (e.g., dilute NaOH), the aldehyde forms an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. quora.com This "aldol addition" results in a β-hydroxy aldehyde. For this compound, self-condensation would yield 3-hydroxy-2-(2-(cyclopentyloxy)ethyl)-5-(cyclopentyloxy)pentanal. Often, this initial adduct readily undergoes dehydration (elimination of a water molecule) upon heating to form a more stable α,β-unsaturated aldehyde. youtube.comquora.com

Condensation Reactions

Beyond the aldol condensation, the aldehyde group of this compound can participate in various other condensation reactions, which typically involve the formation of a new carbon-nitrogen or carbon-carbon double bond with the elimination of a small molecule like water. For example, it can react with primary amines (R-NH₂) to form imines (Schiff bases), or with hydroxylamine (B1172632) (NH₂OH) to form an oxime. These reactions are fundamental in synthetic organic chemistry for creating more complex molecular architectures. nih.govmdpi.com The condensation of propanal, a close structural analog, has been studied over various catalysts to produce larger molecules. researchgate.net

α-Halogenation Reactions

Under acidic conditions, aldehydes with α-hydrogens can undergo halogenation at the alpha-position. libretexts.orglibretexts.org The reaction proceeds through an enol intermediate. The acid catalyzes the tautomerization of the aldehyde to its enol form. libretexts.org This enol then acts as a nucleophile, attacking a halogen molecule (Cl₂, Br₂, or I₂). The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the halogen concentration. libretexts.org For this compound, this reaction would yield 2-halo-3-(cyclopentyloxy)propanal. These α-halo aldehydes are valuable synthetic intermediates.

Reactivity and Stability of the Cyclopentyloxy Ether Linkage

The ether linkage in this compound is generally a stable and unreactive functional group. It is resistant to attack by bases, nucleophiles, and common oxidizing and reducing agents that target the aldehyde group. However, the C-O bond of the ether can be cleaved under strongly acidic conditions, particularly in the presence of strong nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage typically occurs via an Sₙ1 or Sₙ2 mechanism, where the ether oxygen is first protonated, turning the alkoxy group into a good leaving group (an alcohol). The halide ion then attacks one of the adjacent carbon atoms. Due to the relative stability of the secondary carbocation that would form on the cyclopentyl ring, an Sₙ1 pathway is possible under appropriate conditions. However, for most of the transformations involving the aldehyde group discussed above, which are typically conducted under neutral, basic, or mildly acidic conditions, the cyclopentyloxy ether linkage remains intact.

Ether Cleavage and Deprotection Strategies

The ether bond in this compound, while generally stable, can be cleaved under specific, often harsh, conditions. This process, known as ether cleavage, typically requires strong acids. wikipedia.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether's alkyl groups. wikipedia.orgmasterorganicchemistry.com

Given the structure of this compound, with a primary carbon attached to the ether oxygen on the propanal side and a secondary carbon on the cyclopentyl side, the cleavage is likely to proceed via an S(_N)2 pathway. openstax.org This involves a nucleophilic attack by a counter-ion (like a halide) on the less sterically hindered carbon.

Common reagents for ether cleavage include strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.org The choice of reagent can influence the reaction products.

Table 1: Predicted Products of Ether Cleavage of this compound under Acidic Conditions

| Reagent | Predicted Mechanism | Predicted Products |

| Excess HBr (heat) | S(_N)2 | 1,3-Dibromopropane and Cyclopentanol |

| Excess HI (heat) | S(_N)2 | 1,3-Diiodopropane and Cyclopentanol |

It is important to note that forcing conditions, such as high temperatures, are generally required for the cleavage of unactivated ethers. masterorganicchemistry.com

Stability Under Diverse Reaction Conditions (Acidic, Basic, Reductive)

The stability of this compound is highly dependent on the reaction environment. The aldehyde group is susceptible to various transformations under acidic, basic, and reductive conditions.

Acidic Conditions:

Under acidic conditions, the aldehyde group can be protonated, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack. masterorganicchemistry.com In the presence of water, an equilibrium can be established with its hydrate (B1144303) form (a geminal diol). libretexts.org With alcohols, it can reversibly form hemiacetals and acetals. masterorganicchemistry.com While the ether linkage is relatively stable to dilute acids, concentrated strong acids can cause cleavage, as discussed previously. openstax.org

Basic Conditions:

In basic media, aldehydes lacking alpha-hydrogens can undergo the Cannizzaro reaction. However, this compound possesses alpha-hydrogens and is therefore susceptible to enolate formation. uomosul.edu.iq This enolate can then participate in a variety of reactions, including aldol additions and condensations. The aldehyde itself is generally unstable in strong base. masterorganicchemistry.com

Reductive Conditions:

The aldehyde group is readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)). libretexts.org Another important reductive pathway is reductive amination, where the aldehyde reacts with an amine to form an imine, which is then reduced to a new amine. libretexts.orgnih.gov This is a powerful method for forming C-N bonds.

Table 2: Stability and Reactivity of this compound under Various Conditions

| Condition | Stability of Ether | Stability/Reactivity of Aldehyde | Potential Transformations |

| Acidic (mild, e.g., catalytic p-TsOH) | Stable | Reactive | Acetal formation (with alcohols), Hydration (with water) |

| Acidic (strong, e.g., conc. HBr) | Unstable (cleavage) | Reactive | Ether cleavage, Acetal formation, Hydration |

| Basic (e.g., NaOH) | Stable | Unstable | Enolate formation, Aldol reactions |

| Reductive (e.g., NaBH(_4)) | Stable | Reactive | Reduction to 3-(cyclopentyloxy)propan-1-ol |

| Reductive (e.g., H(_2)/Pd, amine) | Stable | Reactive | Reductive amination |

Derivatives and Analogs of 3 Cyclopentyloxy Propanal in Organic Synthesis

Structurally Related Cyclopentyloxy-Substituted Propanal Derivatives

Modifications to the core carbon chain of 3-(cyclopentyloxy)propanal, either by extending the alkyl chain or by rearranging the atomic connectivity, lead to the formation of important structural analogs, including homologs, positional isomers, and skeletal isomers. ucalgary.ca

Homologs of this compound are compounds that differ by one or more methylene (B1212753) (-CH₂) units in the alkyl chain. A notable example is 6-(cyclopentyloxy)hexanal, which extends the three-carbon propanal chain to a six-carbon hexanal (B45976) chain. The synthesis of such long-chain alkoxy aldehydes typically involves a two-step process:

Williamson Ether Synthesis : A bifunctional starting material, such as 6-chloro-1-hexanol, is reacted with sodium cyclopentoxide. The cyclopentoxide anion acts as a nucleophile, displacing the chloride to form 6-(cyclopentyloxy)hexan-1-ol.

Oxidation : The terminal alcohol group of the resulting intermediate is then oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or by employing Swern oxidation conditions to yield the target 6-(cyclopentyloxy)hexanal.

The properties of these homologs vary with chain length, which influences factors like boiling point, viscosity, and solubility.

Table 1: Examples of this compound Homologs

| Compound Name | Molecular Formula | Chain Length |

|---|---|---|

| This compound | C₈H₁₄O₂ | 3 Carbons |

| 4-(Cyclopentyloxy)butanal | C₉H₁₆O₂ | 4 Carbons |

| 5-(Cyclopentyloxy)pentanal | C₁₀H₁₈O₂ | 5 Carbons |

| 6-(Cyclopentyloxy)hexanal | C₁₁H₂₀O₂ | 6 Carbons |

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. ucalgary.ca For this compound (C₈H₁₄O₂), several positional and skeletal isomers can be conceptualized, each with unique structural features.

Positional Isomers : These isomers differ in the position of the cyclopentyloxy group along the propanal backbone. docbrown.info For instance, in 2-(cyclopentyloxy)propanal , the ether linkage is at the C-2 position (the α-carbon) instead of the C-3 position. This shift significantly impacts the electronic environment of the aldehyde's carbonyl group, potentially altering its reactivity in nucleophilic addition reactions.

Skeletal Isomers : These isomers feature a different arrangement of the carbon skeleton itself. ucalgary.ca An example would be 2-methyl-3-(cyclopentyloxy)propanal , where a methyl group is introduced, creating a branched chain. Another possibility is rearranging the cyclopentyl ring into a different cyclic structure, though this is less common.

Table 2: Isomeric Variations of this compound

| Isomer Type | Compound Name | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| Positional | 2-(Cyclopentyloxy)propanal | C₈H₁₄O₂ | Ether group on C-2 |

| Skeletal | 2-Methyl-3-(cyclopentyloxy)propanal | C₉H₁₆O₂ | Branched propanal chain |

| Functional | 1-Cyclopentyloxypropan-2-one | C₈H₁₄O₂ | Ketone instead of aldehyde |

Functional Group Modifications and Hybrid Structures

The aldehyde functional group in this compound is a prime site for chemical transformation, allowing for its conversion into a variety of other functional groups and the creation of hybrid molecules that incorporate additional structural motifs, such as amino or aromatic groups.

The conversion of this compound into amino alcohol derivatives is a synthetically valuable transformation. The resulting 1,3-amino alcohols are important structural motifs in many biologically active compounds and can serve as chiral auxiliaries in asymmetric synthesis. researchgate.netorganic-chemistry.org A common synthetic route is reductive amination .

This process involves two key steps:

Reaction of the aldehyde with an amine (such as ammonia (B1221849) or a primary/secondary amine) to form an intermediate imine or enamine.

In-situ reduction of this intermediate using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

For example, reacting this compound with ammonia followed by reduction would yield 3-(cyclopentyloxy)propan-1-amine . The use of different amines allows for the synthesis of a diverse library of N-substituted amino alcohols. nih.gov

Aromatic analogs represent a class of derivatives where the cyclopentyloxy group is attached to a benzene (B151609) ring that also bears an aldehyde function. A prime example is 3-(cyclopentyloxy)-4-methoxybenzaldehyde . echemi.comuni.luechemi.com This compound can be synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin), a readily available natural product. The synthesis typically proceeds via a Williamson ether synthesis, where the phenolic hydroxyl group of vanillin (B372448) is deprotonated with a base to form a phenoxide, which then reacts with a cyclopentyl halide (e.g., cyclopentyl bromide) to form the target ether. researchgate.net

These aromatic structures combine the features of the cyclopentyloxy group with the electronic and structural properties of a substituted benzaldehyde, making them useful intermediates in the synthesis of more complex molecules.

Table 3: Physicochemical Properties of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

| Property | Value |

|---|---|

| CAS Number | 67387-76-2 echemi.comechemi.com |

| Molecular Formula | C₁₃H₁₆O₃ echemi.comechemi.com |

| Molecular Weight | 220.26 g/mol echemi.comechemi.com |

| Melting Point | 107-110 °C echemi.com |

| Boiling Point | 124-126 °C echemi.com |

| Density | 1.136 g/cm³ echemi.com |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3-(cyclopentyloxy)propanoic acid . This transformation can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent).

The resulting carboxylic acid is a versatile intermediate itself and can be converted into a range of ester derivatives through reaction with various alcohols under acidic conditions (Fischer esterification). For example, reacting 3-(cyclopentyloxy)propanoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would produce methyl 3-(cyclopentyloxy)propanoate . These esterification reactions are fundamental in organic synthesis for creating building blocks used in the production of polymers, fragrances, and pharmaceuticals. mdpi.comrsc.org

Advanced Spectroscopic and Computational Characterization of 3 Cyclopentyloxy Propanal

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the precise arrangement of atoms within a molecule. For 3-(Cyclopentyloxy)propanal, a combination of NMR, IR, and MS provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aldehydic CH | ~9.7 | Triplet |

| O-CH (cyclopentyl) | ~3.8 | Multiplet |

| O-CH₂ | ~3.6 | Triplet |

| CH₂ adjacent to CHO | ~2.7 | Triplet of triplets |

| Cyclopentyl CH₂ | 1.5 - 1.8 | Multiplet |

Similarly, the ¹³C NMR spectrum would provide key information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (aldehyde) | ~202 |

| O-CH (cyclopentyl) | ~80 |

| O-CH₂ | ~65 |

| CH₂ adjacent to CHO | ~45 |

| Cyclopentyl C2/C5 | ~32 |

| Cyclopentyl C3/C4 | ~24 |

The use of deuterated solvents, such as CDCl₃, is standard for such analyses to avoid interference from solvent protons docbrown.info. Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm docbrown.info.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the aldehyde and ether functional groups.

Based on data for similar aldehydes like propanal, a strong, sharp absorption band is anticipated for the carbonyl (C=O) stretch of the aldehyde group in the region of 1740-1720 cm⁻¹ docbrown.info. The stretching vibrations of the C-H bond in the aldehyde group are expected to produce one or two weak bands in the 2880-2650 cm⁻¹ region docbrown.info. The presence of the ether linkage (C-O-C) would be confirmed by a strong absorption band in the fingerprint region, typically around 1100 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl groups (cyclopentyl and propyl chains) will appear around 2975-2845 cm⁻¹ docbrown.info.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₄O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 142.09938 Da uni.lu.

The fragmentation pattern would likely involve cleavage of the C-C bonds adjacent to the oxygen atom and the carbonyl group. Common fragments would include the loss of the cyclopentyloxy group or parts of the propanal chain. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated to aid in identification uni.lu.

Crystallographic Studies of Derivatives and Related Compounds

Direct crystallographic data for this compound is not currently available, likely due to its liquid state at room temperature, which makes single-crystal X-ray diffraction challenging. However, valuable structural insights can be gleaned from the crystallographic studies of its derivatives or structurally related compounds. For instance, studies on adenine derivatives incorporating a 3-cyclopentyloxy-4-methoxybenzyl group have been conducted, providing detailed information on the conformation and bonding of the cyclopentyloxy moiety in a crystalline environment acs.org. Such studies reveal the preferred bond angles, bond lengths, and potential intermolecular interactions of the cyclopentyloxy group, which can be extrapolated to understand the behavior of this compound.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful predictive tools to understand the properties of this compound at a molecular level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure, molecular geometry, and reactivity of this compound. These calculations can be used to optimize the 3D geometry of the molecule and to compute various properties, including vibrational frequencies (to compare with IR spectra), Mulliken atomic charges, and spin densities for radical species nrel.gov.

The reactivity of aldehydes is often centered around the electrophilic carbonyl carbon and the abstractable aldehydic proton. Quantum chemical calculations can quantify the electron distribution within the molecule, highlighting the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. Furthermore, the stability of potential radical intermediates formed during reactions can be assessed, which is crucial for understanding reaction thermodynamics and kinetics nrel.gov. The presence of the cyclopentyloxy group can influence the reactivity of the aldehyde through steric hindrance and electronic effects, which can be systematically studied using computational models copernicus.org. For example, studies on similar carbonyl compounds have shown that steric hindrance can significantly decrease the rate of hydrogen abstraction copernicus.org.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by three key structural features: the puckering of the cyclopentane ring, the rotation around the C-O-C ether linkage, and the torsional angles along the propanal backbone. The interplay of these motions defines the molecule's potential energy surface and the relative populations of its stable conformers.

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist forms. These conformations interconvert rapidly at room temperature through a process known as pseudorotation. The energy barrier for this interconversion is typically low.

Rotation around the bonds of the propanal moiety, specifically the O-C1, C1-C2, and C2-C3 (carbonyl carbon) bonds, leads to various staggered and eclipsed arrangements. Theoretical calculations on similar, smaller molecules like propanal indicate that specific conformations are energetically favored. For instance, in propanal, the syn-eclipsed conformation (where the aldehyde hydrogen and the methyl group are eclipsed) is surprisingly the lowest in energy.

By combining these known conformational preferences, a theoretical energy landscape for this compound can be hypothesized. The lowest energy conformers are expected to adopt a structure where the bulky cyclopentyloxy group is positioned to minimize steric interactions with the propanal chain, likely in an anti or gauche arrangement. The cyclopentyl ring itself will likely favor an envelope or twist conformation that further reduces steric strain.

To provide a more quantitative, albeit theoretical, picture, computational modeling using methods like Density Functional Theory (DFT) would be necessary. Such calculations would allow for the precise determination of dihedral angles and the relative energies of the various stable conformers. A hypothetical representation of such data is presented in the interactive table below.

Interactive Data Table: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) | Key Feature |

| A | ~180° (anti-periplanar) | 0.00 | Extended chain, minimal steric hindrance. |

| B | ~60° (gauche) | 0.5 - 1.5 | Compact structure, potential for weak intramolecular interactions. |

| C | ~120° | > 2.0 | Higher energy due to eclipsing interactions. |

Note: The data in this table is hypothetical and serves as an illustration of what computational analysis might reveal. The actual values would need to be determined through rigorous quantum mechanical calculations.

Prediction of Reaction Pathways and Selectivity

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group. The presence of the cyclopentyloxy substituent, however, can influence both the reaction pathways and the stereoselectivity of the outcomes due to its steric bulk and electronic effects.

Nucleophilic Addition: This is a characteristic reaction of aldehydes. The approach of a nucleophile to the electrophilic carbonyl carbon can be influenced by the adjacent cyclopentyloxy group. It is predicted that the nucleophile will preferentially attack from the face of the carbonyl group that is less sterically hindered by the bulky cyclopentyl ring. This can lead to diastereoselectivity if the attacking nucleophile or the aldehyde itself contains chiral centers.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. The reaction pathway for the oxidation of this compound is expected to be straightforward, yielding 3-(cyclopentyloxy)propanoic acid. The selectivity for this reaction is typically very high with common oxidizing agents.

Reduction: The reduction of the aldehyde group can lead to the corresponding primary alcohol, 3-(cyclopentyloxy)propan-1-ol. The selectivity of this reaction is also generally high. The stereochemical outcome at the newly formed stereocenter (if the reducing agent is chiral) would again be influenced by the steric hindrance of the cyclopentyloxy group.

Enolate Formation and Subsequent Reactions: The α-protons of the aldehyde are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, such as aldol (B89426) condensations. The regioselectivity of enolate formation is fixed in this molecule. The stereoselectivity of subsequent reactions would be influenced by the orientation of the cyclopentyloxy group in the transition state.

Computational modeling can be employed to predict the transition state energies for different reaction pathways and thus forecast the most likely products and their stereochemical configurations. The table below summarizes the predicted outcomes for some common reactions of this compound.

Interactive Data Table: Predicted Reaction Pathways and Selectivity for this compound

| Reaction Type | Reagent Example | Predicted Major Product | Predicted Selectivity |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | 4-(Cyclopentyloxy)butan-2-ol | Moderate to high diastereoselectivity |

| Oxidation | Tollen's Reagent | 3-(Cyclopentyloxy)propanoic acid | High |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | 3-(Cyclopentyloxy)propan-1-ol | High |

| Aldol Condensation | Base, then another molecule of this compound | 2,4-bis(cyclopentyloxymethyl)-3-hydroxypentanal | Moderate diastereoselectivity |

Note: The selectivity predictions in this table are qualitative and based on general principles of organic chemistry. Actual selectivity would depend on specific reaction conditions.

Synthetic Utility and Research Applications in Complex Molecule Synthesis

Role as a Precursor in Multi-Step Organic Syntheses

A thorough search of the scientific literature yielded no specific examples of 3-(Cyclopentyloxy)propanal being utilized as a key precursor in the multi-step synthesis of complex organic molecules.

Building Block for Functionalized Organic Scaffolds

The potential of this compound as a building block for the construction of diverse and functionalized organic scaffolds has not been reported in the peer-reviewed scientific literature. The aldehyde functionality offers a reactive handle for various transformations, and the cyclopentyloxy group provides a lipophilic and sterically defined component, yet its specific applications in scaffold synthesis remain undocumented.

Contributions to Methodological Development in Organic Chemistry

The utility of a molecule in the development of new synthetic methods is a testament to its unique reactivity and stability. However, this compound has not been featured in such studies.

Substrate in Explorations of Novel Chemical Transformations and Catalyst Development

There is no evidence in the current body of scientific literature to suggest that this compound has been employed as a substrate to explore novel chemical transformations or to aid in the development of new catalytic systems. Its reactivity profile in the context of modern organic methodologies is, therefore, unknown.

Potential for Applications in Materials Science Research (Derived from analogs)

Investigations into the analogs of this compound for applications in materials science are also absent from the scientific literature. The combination of its aliphatic ether and aldehyde functionalities could theoretically be exploited in the synthesis of novel polymers or other materials, but this potential has yet to be explored and reported.

Future Directions and Emerging Research Avenues

Exploration of Novel Asymmetric Synthesis Routes to 3-(Cyclopentyloxy)propanal

The development of enantiomerically pure forms of chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. frontiersin.org While specific asymmetric routes to this compound are not yet established, several promising strategies can be envisaged based on advancements in asymmetric catalysis.

Future research could focus on organocatalytic or transition-metal-catalyzed approaches to introduce chirality. For instance, the asymmetric hydroformylation of cyclopentyl allyl ether would be a direct and atom-economical route to optically active this compound. This approach would leverage chiral ligands to control the stereochemical outcome of the reaction.

Another avenue involves the asymmetric oxidation of 3-(cyclopentyloxy)propan-1-ol. The use of chiral catalysts, such as those based on transition metals or enzymatic systems, could provide access to the desired chiral aldehyde with high enantioselectivity. youtube.com These methods are well-established for a variety of alcohols and could likely be adapted for this specific substrate.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Key Components | Potential Outcome |

|---|---|---|

| Asymmetric Hydroformylation | Cyclopentyl allyl ether, CO/H₂, Chiral Rhodium or Palladium catalyst | Enantiomerically enriched this compound |

| Kinetic Resolution of Racemic Aldehyde | Racemic this compound, Chiral catalyst, Stoichiometric reagent | Separation of enantiomers, yielding one enantiomer in high purity |

| Asymmetric Oxidation | 3-(cyclopentyloxy)propan-1-ol, Chiral oxidant or catalyst (e.g., Sharpless epoxidation reagents) | Chiral this compound |

Development of Catalytic and Stereoselective Reactions Involving the Compound

The aldehyde functional group in this compound is a prime site for a multitude of catalytic and stereoselective transformations. Future work will likely concentrate on developing reactions that exploit this reactivity to build molecular complexity in a controlled manner.

Stereoselective additions of nucleophiles to the aldehyde are a particularly fertile ground for research. masterorganicchemistry.com This includes aldol (B89426) reactions, allylation, and additions of organometallic reagents. The development of catalyst systems that can control the formation of new stereocenters relative to the existing (or newly formed) chirality in the molecule would be of significant interest. For β-alkoxy aldehydes, chelation control with Lewis acids can influence the stereochemical outcome of nucleophilic additions. acs.org

Furthermore, the ether linkage provides a site for potential C-H functionalization, although this is a more challenging transformation. Advances in catalysis could enable the selective introduction of functional groups at various positions on the cyclopentyl ring, guided by the ether oxygen.

Utilization in Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions that are highly exothermic or involve hazardous reagents. mt.comnih.gov The synthesis and subsequent functionalization of this compound are well-suited for adaptation to continuous flow processes.

For example, the initial synthesis of the compound could be performed in a flow reactor, allowing for precise control of temperature and residence time, potentially leading to higher yields and purity compared to batch processes. researchgate.net Subsequent transformations, such as reductions, oxidations, or C-C bond-forming reactions, could be "telescoped" in a continuous sequence without the need for intermediate isolation and purification. nih.gov

Automated synthesis platforms, which integrate flow chemistry with robotic handling and real-time analysis, could accelerate the exploration of this compound's reactivity. sigmaaldrich.com These systems can be used to rapidly screen a wide range of reaction conditions or to synthesize libraries of derivatives for biological or materials screening. chemrxiv.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety, small reaction volumes |

| Scalability | Often requires re-optimization | Linear scalability by running for longer times |

| Reaction Time | Can be lengthy | Often significantly shorter due to higher temperatures/pressures |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Advanced Computational Design and Optimization of Derivatives

Computational chemistry provides powerful tools for predicting the properties of molecules and for guiding synthetic efforts. cecam.org In the context of this compound, computational methods can be employed to design derivatives with specific desired properties.

For instance, density functional theory (DFT) calculations could be used to study the conformational preferences of the molecule, which could in turn influence its reactivity in stereoselective reactions. acs.org Quantum mechanics/molecular mechanics (QM/MM) simulations could model the interaction of the aldehyde with enzyme active sites or catalyst pockets, aiding in the design of inhibitors or the optimization of catalytic processes. biorxiv.org

Furthermore, computational screening of virtual libraries of this compound derivatives could identify candidates with promising properties for applications in medicinal chemistry or materials science. This in silico approach can significantly reduce the time and resources required for experimental screening. mdpi.com

Investigation of Unexplored Reactivity Profiles and Novel Transformations

Beyond the well-known reactions of aldehydes, there is an opportunity to explore novel transformations of this compound. The interplay between the aldehyde and the ether functionality could give rise to unique reactivity.

For example, intramolecular reactions, such as cyclizations initiated by activation of the aldehyde, could lead to novel heterocyclic scaffolds. The ether oxygen could act as an internal nucleophile or directing group in certain transformations. Research into photochemical reactions could also uncover new pathways, as aldehydes can act as photoinitiators for various chemical processes. beilstein-journals.org The deoxygenation of the aldehyde to generate reactive intermediates is another area ripe for exploration. researchgate.net

Expansion of Synthetic Applications in Emerging Chemical Research Fields

The true value of a synthetic building block is realized through its application in the synthesis of functional molecules. Future research will undoubtedly focus on incorporating the this compound motif into larger, more complex structures with applications in emerging fields.

In medicinal chemistry, aldehydes are crucial intermediates for the synthesis of a wide range of therapeutic agents. reformchem.comwisdomlib.org The unique combination of the flexible ether and reactive aldehyde in this compound could be leveraged to create novel drug candidates.

In materials science, the compound could serve as a precursor for polymers or functional small molecules. For instance, derivatives of this compound could be used to create liquid crystals, or incorporated into polymer backbones to tune their physical properties. The alkoxy-phenyl moiety, for example, has been used to modify small molecular acceptors in polymer solar cells. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-(Cyclopentyloxy)propanal, and how can their efficiency be evaluated?

- Methodological Answer : Synthesis typically involves cyclopentanol derivatives reacting with propanal precursors. A common approach is the Williamson ether synthesis, where cyclopentyl bromide reacts with a propanal intermediate under basic conditions. Efficiency is evaluated by calculating yield percentages, purity (via HPLC or GC-MS), and reaction time optimization. For example, analogous methods for structurally similar aldehydes use controlled temperature (0–5°C) to minimize side reactions . Purification may involve column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical. For instance, the aldehyde proton in ¹H NMR typically appears at δ 9.5–10.5 ppm, while cyclopentyl ether linkages show distinct C-O stretching in IR (1050–1150 cm⁻¹). If spectral data conflicts with theoretical predictions (e.g., unexpected splitting in NMR), cross-validate using high-resolution mass spectrometry (HRMS) or computational simulations (DFT) to confirm structural assignments .

Q. What protocols ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at −20°C to prevent oxidation. Conduct accelerated stability studies by exposing samples to varying temperatures (e.g., 25°C, 40°C) and humidity levels, monitoring degradation via thin-layer chromatography (TLC) or UV-Vis spectroscopy. Use stabilizers like BHT (butylated hydroxytoluene) if aldehyde polymerization is observed .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with amines or Grignard reagents. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites. Compare computed vibrational frequencies (IR) with experimental data to validate models. For example, studies on 3-(4-Hydroxyphenyl)propanal used Gaussian 16 software to simulate reaction pathways .

Q. What experimental designs address contradictions between observed and theoretical stereochemical outcomes in cyclopentyl ether formation?

- Methodological Answer : Employ chiral chromatography or polarimetry to resolve enantiomers. If stereoselectivity deviates from predictions (e.g., unexpected racemization), conduct kinetic isotope effect (KIE) studies or variable-temperature NMR to probe reaction mechanisms. For analogous compounds, isotopic labeling (e.g., ¹⁸O in cyclopentanol) has clarified etherification pathways .

Q. How can multivariate statistical analysis improve the interpretation of this compound’s structure-activity relationships (SAR) in biological assays?

- Methodological Answer : Use Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) to correlate structural descriptors (e.g., logP, dipole moment) with bioactivity data. For instance, in SAR studies of phenolic aldehydes, PCA reduced dimensionality in datasets, highlighting key functional groups responsible for antimicrobial activity. Validate models with leave-one-out cross-validation (LOOCV) .

Data Analysis and Contradiction Management

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for this compound?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and conformational flexibility (rotamers) in simulations. If DFT-predicted ¹³C shifts differ from observations, adjust basis sets (e.g., 6-311++G**) or include solvent models (PCM). For unresolved issues, collaborate with crystallography labs to obtain single-crystal X-ray data for definitive structural confirmation .

Q. How should researchers design controls to validate the purity of this compound in catalytic studies?

- Methodological Answer : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) in GC-MS runs. Use spiking experiments: add known impurities (e.g., cyclopentanol) to pure samples and quantify recovery rates. For heterogeneous catalysis, perform leaching tests (ICP-MS) to rule out metal contamination .

Methodological Frameworks

Q. What ethical and statistical guidelines apply to toxicity studies involving this compound?

- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and obtain Institutional Animal Care and Use Committee (IACUC) approval. Use ANOVA with post-hoc Tukey tests for dose-response data. For in vitro assays (e.g., Ames test), include positive controls (sodium azide) and negative controls (DMSO) to ensure assay validity .

Q. How can researchers integrate this compound into multi-step syntheses while minimizing side reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.